7-Nitrothianthren-2-yl thiocyanate
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Overview
Description
7-Nitrothianthren-2-yl thiocyanate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to the thianthrene ring, along with a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrothianthren-2-yl thiocyanate typically involves the thiocyanation of thianthrene derivatives. One common method is the electrochemical thiocyanation of nitrogen-containing aromatic and heteroaromatic compounds using potassium thiocyanate (KSCN) as the thiocyanating reagent. This reaction is carried out under mild conditions, such as at room temperature with a platinum electrode in an undivided cell .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrochemical processes. These processes are designed to be efficient, cost-effective, and environmentally friendly, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Nitrothianthren-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group
Properties
CAS No. |
89880-57-9 |
---|---|
Molecular Formula |
C13H6N2O2S3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(7-nitrothianthren-2-yl) thiocyanate |
InChI |
InChI=1S/C13H6N2O2S3/c14-7-18-9-2-4-11-13(6-9)20-10-3-1-8(15(16)17)5-12(10)19-11/h1-6H |
InChI Key |
FFSDKZSUZBQWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)SC#N |
Origin of Product |
United States |
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